molecular formula C6H12N2S B1295287 N-(3-isothiocyanatopropyl)-N,N-dimethylamine CAS No. 27421-70-1

N-(3-isothiocyanatopropyl)-N,N-dimethylamine

Cat. No. B1295287
CAS RN: 27421-70-1
M. Wt: 144.24 g/mol
InChI Key: LDXHWJITNCSIJC-UHFFFAOYSA-N
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Description

The compound "N-(3-isothiocyanatopropyl)-N,N-dimethylamine" is a chemical that belongs to the class of isothiocyanates, which are known for their applications in various fields including agriculture, pharmaceuticals, and analytical chemistry. Isothiocyanates are characterized by the presence of an -N=C=S group and are known for their reactivity and ability to participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be achieved through several methods. One approach involves the reaction of primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide, which can yield various isothiocyanates . Another method for synthesizing isothiocyanate derivatives is by reacting amines with sodium thiocyanate, as demonstrated in the preparation of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides .

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives can be elucidated using techniques such as X-ray single-crystal diffraction. For instance, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined, revealing bond lengths within normal ranges and the presence of weak C-H...N hydrogen bonds that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Isothiocyanates are versatile reagents that can participate in a variety of chemical reactions. They have been used as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), where they form derivatives that can be efficiently separated and detected . Additionally, isothiocyanates can undergo transformations to produce a range of derivatives, as seen in the case of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]atropamide, which retains insecticidal efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. For example, the presence of an azo group in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate allows for the detection of amino acid derivatives as red spots on chromatography sheets, and the color change of these spots upon exposure to HCl vapor indicates a chemical transformation, which is a valuable feature for protein sequence analysis . The reactivity of isothiocyanates, including their propensity to dimerize, has been controlled through the use of masked precursors, allowing for the development of complex reactions and the synthesis of heterocycles .

Scientific Research Applications

Mechanism of Formation and Destruction of Nitrosamines in Water

Research has explored the kinetics and mechanisms behind the formation of nitrosamines like N-nitrosodimethylamine (NDMA) in water, highlighting the reactions of NDMA precursors (amines and dimethylsulfamide) with disinfectants. These studies provide crucial insights into the environmental and health impacts of nitrosamines, suggesting pathways for their formation and destruction which can be crucial for water purification and treatment processes (V. Sharma, 2012; J. Nawrocki & P. Andrzejewski, 2011).

Inhibition of Carcinogenesis by Isothiocyanates

Isothiocyanates, compounds related to the chemical structure , have been identified as powerful inhibitors of carcinogenesis in laboratory animals, showing significant promise in preventing lung and esophageal cancer. These findings highlight the chemopreventive potential of isothiocyanates, possibly due to their ability to inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens (S. Hecht, 2000).

Biological and Industrial Applications of Related Compounds

Studies on compounds with similar or related chemical structures have explored their versatility in various biological and industrial applications. This includes their role as precursors in the synthesis of heterocycles, potential biological activities (e.g., antimicrobial, fungicidal, antitumor), and applications in forming complex compounds with transition metal ions. These insights demonstrate the broad utility of these chemicals across different fields, including medicinal chemistry and materials science (O. Kholodniak & S. Kovalenko, 2022).

properties

IUPAC Name

3-isothiocyanato-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHWJITNCSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181840
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isothiocyanatopropyl)-N,N-dimethylamine

CAS RN

27421-70-1
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027421701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-isothiocyanatopropyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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